N-{2-[(E)-1-cyano-2-(2-ethoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-{2-[(1E)-1-CYANO-2-(2-ETHOXYPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-1-CYANO-2-(2-ETHOXYPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thioamides, and cyanoacetates. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-1-CYANO-2-(2-ETHOXYPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(1E)-1-CYANO-2-(2-ETHOXYPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-CYANO-2-(2-ETHOXYPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- Organochlorine compounds
- N’-(2-Hydroxyphenyl)thiazole derivatives
Uniqueness
N-{2-[(1E)-1-CYANO-2-(2-ETHOXYPHENYL)ETH-1-EN-1-YL]-4-(4-METHYLPHENYL)-1,3-THIAZOL-5-YL}ACETAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Unlike other similar compounds, it offers a distinct set of chemical and biological properties that make it a valuable subject of study in various fields.
Properties
Molecular Formula |
C23H21N3O2S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(2-ethoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C23H21N3O2S/c1-4-28-20-8-6-5-7-18(20)13-19(14-24)22-26-21(23(29-22)25-16(3)27)17-11-9-15(2)10-12-17/h5-13H,4H2,1-3H3,(H,25,27)/b19-13+ |
InChI Key |
DYDFDJABMPOFQY-CPNJWEJPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C)C3=CC=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC(=C(S2)NC(=O)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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